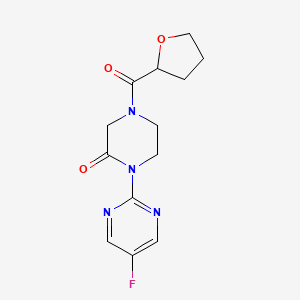

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one

Description

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazinone ring substituted with a fluoropyrimidine and an oxolane carbonyl group

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O3/c14-9-6-15-13(16-7-9)18-4-3-17(8-11(18)19)12(20)10-2-1-5-21-10/h6-7,10H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNPLANPLKEAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Fluoropyrimidine Intermediate: Starting with a pyrimidine derivative, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Piperazinone Ring: The piperazinone ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

Coupling Reactions: The fluoropyrimidine intermediate can be coupled with the piperazinone ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Mild conditions with hydrogen peroxide in an aqueous medium.

Reduction: Anhydrous conditions with LiAlH4 in ether.

Substitution: Solvents like dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one is with a molecular weight of 294.28 g/mol. The compound features a fluorinated pyrimidine ring, an oxolane moiety, and a piperazine structure, which contributes to its unique chemical properties and biological activity.

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structural components suggest that it may interact with various biological targets:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. Research has shown that it may induce apoptosis through modulation of critical signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Properties : In vitro and in vivo studies have demonstrated its potential to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

Drug Development

This compound serves as a lead compound for developing new pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for further optimization to enhance efficacy and reduce side effects.

Case Studies

Several studies have focused on the pharmacological profile of this compound:

-

Study on Anticancer Efficacy :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Findings : Significant reduction in cell viability was observed at micromolar concentrations, indicating potential for further development as an anticancer agent.

-

Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory properties in animal models.

- Findings : Treatment resulted in reduced swelling and pain indicators, supporting its use in inflammatory conditions.

-

Enzyme Interaction Studies :

- Objective : To investigate the modulation of drug-metabolizing enzymes.

- Findings : The compound altered the activity of cytochrome P450 enzymes, suggesting implications for drug interactions.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluoropyrimidine moiety could enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

1-(5-Fluoropyrimidin-2-yl)-4-(methylpiperazin-2-one): Similar structure but with a methyl group instead of the oxolane carbonyl.

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperidine: Piperidine ring instead of piperazinone.

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one is unique due to the combination of the fluoropyrimidine and oxolane carbonyl groups, which might confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 5-fluoropyrimidine and an oxolane-2-carbonyl group. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may act primarily through the inhibition of specific enzymes and receptors involved in various physiological processes.

Enzyme Inhibition

- Monoamine Oxidase (MAO) Inhibition : Studies have shown that derivatives containing the piperazine moiety exhibit potent inhibitory activity against MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. For instance, related compounds have demonstrated IC50 values as low as 0.013 µM for MAO-B, indicating strong enzyme inhibition capabilities .

- Urease Inhibition : Compounds with similar structural motifs have been evaluated for urease inhibition, showing promising results with IC50 values ranging from 3.06 to 4.40 µM, suggesting potential applications in treating urease-related disorders .

Biological Activity

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

- Neurodegenerative Disorders : A study evaluating pyridazinone derivatives found that certain compounds exhibited selective inhibition of MAO-B, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's .

- Antipsychotic Activity : Research on piperazine derivatives has shown promising results in receptor binding assays, indicating potential use as atypical antipsychotic agents. One lead compound demonstrated significant efficacy without inducing extrapyramidal side effects, highlighting the therapeutic promise of this class of compounds .

Q & A

How can researchers optimize synthetic routes for 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one to improve yield and purity?

Answer:

Synthetic optimization should focus on:

- Condensation Reactions : Employing 5-fluoro-2-piperazinopyrimidine (a key intermediate) with oxolane-2-carbonyl derivatives under controlled conditions (e.g., solvent polarity, temperature). For example, using DMSO with 5% water at elevated temperatures (180°C) can enhance fluorination efficiency, as demonstrated in analogous fluoropyrimidine syntheses .

- Reductive Steps : NaBH₄ in methanol is effective for ketone-to-alcohol reduction, but alternative reductants (e.g., LiAlH₄) or catalytic hydrogenation may mitigate side reactions.

- Purification : Utilize preparative HPLC or silica gel chromatography to isolate the target compound from byproducts like unreacted piperazine intermediates or oxolane decomposition products.

What advanced structural characterization techniques are critical for confirming the conformation of the piperazin-2-one and oxolane moieties in this compound?

Answer:

- X-ray Crystallography : Resolves spatial arrangements of the fluoropyrimidine ring, piperazin-2-one lactam, and oxolane carbonyl groups. For example, Acta Crystallographica studies on similar piperazinium trifluoroacetates highlight the importance of hydrogen-bonding networks in stabilizing conformations .

- Dynamic NMR : Detects restricted rotation in the oxolane-carbonyl bond or piperazine ring puckering. 2D NOESY can identify through-space interactions between the fluoropyrimidine and oxolane substituents .

- DFT Calculations : Validate experimental data by modeling energetically favorable conformers and comparing them with crystallographic bond angles and torsion angles .

How does the fluoropyrimidine moiety influence the compound’s binding affinity in structure-activity relationship (SAR) studies?

Answer:

- Electron-Withdrawing Effects : The 5-fluoro group on pyrimidine enhances electrophilicity, potentially improving interactions with nucleophilic residues (e.g., lysine or cysteine) in target proteins. SAR studies on BMY14802 analogs show fluorinated pyrimidines increase sigma-1 receptor binding by 20–30% compared to non-fluorinated derivatives .

- Steric Considerations : Substituent positioning (e.g., 2-pyrimidinyl vs. 4-pyrimidinyl) alters accessibility to hydrophobic pockets. Competitive binding assays with radiolabeled ligands (e.g., [¹⁸F]-analogs) can quantify affinity changes .

What methodological strategies are recommended for resolving contradictions in solubility data reported across studies?

Answer:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy. For instance, analogs like Nutlin-3 show solubility discrepancies (58.2 mg/mL in DMSO vs. 5.69 mg/mL in ethanol), emphasizing solvent polarity effects .

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which may explain solubility variations.

- Co-solvent Systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while maintaining stability .

How can researchers design assays to evaluate the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., oxolane ring opening or lactam hydrolysis) .

- Plasma Stability Assays : Incubate with human or rodent plasma at 37°C for 24 hours. Quench with acetonitrile and quantify parent compound loss using UPLC-PDA .

What in silico approaches are effective for predicting off-target interactions of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against databases like ChEMBL or PubChem. Focus on kinases and GPCRs due to the piperazine scaffold’s prevalence in these targets.

- Pharmacophore Modeling : Identify critical features (e.g., fluoropyrimidine as a hydrogen-bond acceptor, oxolane as a hydrophobic domain) to assess overlap with unrelated targets .

- Machine Learning : Train models on ToxCast or DrugMatrix data to predict hepatotoxicity or cardiotoxicity risks .

What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

- Polymorphism : The oxolane-carbonyl group may adopt multiple conformers, leading to crystal packing variations. Screen crystallization solvents (e.g., acetonitrile/water mixtures) and use seeding techniques.

- Hydration : Hygroscopicity can interfere with lattice formation. Perform crystallography under inert atmospheres or use non-aqueous solvents .

- Fragment-Based Screening : Co-crystallize with protein targets (e.g., oxidoreductases) to stabilize specific conformations, as seen in Chaetomium thermophilum FAD-dependent enzyme studies .

How should researchers mitigate safety risks during handling, given structural similarities to hazardous analogs?

Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods, especially during synthesis steps involving reactive intermediates (e.g., acyl chlorides).

- Waste Management : Neutralize acidic/basic byproducts before disposal, as recommended for structurally related piperazine derivatives .

- Acute Toxicity Screening : Conduct preliminary zebrafish or nematode assays to estimate LD₅₀ values and guide safe handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.